molecular formula C11H11N B1618807 3,4-Dimethylquinoline CAS No. 2436-92-2

3,4-Dimethylquinoline

Cat. No.: B1618807
CAS No.: 2436-92-2
M. Wt: 157.21 g/mol
InChI Key: QOSYOGXDDHFINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry. The systematic IUPAC name for quinoline is benzo[b]pyridine or 1-aza-naphthalene, with the chemical formula C9H7N . This compound, as the name suggests, has two methyl groups attached to the third and fourth positions of the quinoline ring, making it a unique compound with specific properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylquinoline can be achieved through various methods. One common approach involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . This reaction yields 1-(2,4-Dimethylquinoline-3-yl)ethenone.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar catalytic processes but optimized for higher yields and efficiency. The use of eco-friendly and reusable catalysts is emphasized to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common. Reagents like halogens, alkyl halides, and acids are often involved.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products:

Scientific Research Applications

3,4-Dimethylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethylquinoline involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups attached. The pathways involved often include inhibition of DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and cell death in microorganisms .

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar structure but without the methyl groups.

    2-Methylquinoline: A derivative with a single methyl group at the second position.

    4-Methylquinoline: A derivative with a single methyl group at the fourth position.

Uniqueness: 3,4-Dimethylquinoline is unique due to the presence of two methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its mono-methylated or non-methylated counterparts .

Properties

IUPAC Name

3,4-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-7-12-11-6-4-3-5-10(11)9(8)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSYOGXDDHFINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179102
Record name 3,4-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2436-92-2
Record name 3,4-Dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2436-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethylquinoline
Reactant of Route 2
Reactant of Route 2
3,4-Dimethylquinoline
Reactant of Route 3
Reactant of Route 3
3,4-Dimethylquinoline
Reactant of Route 4
Reactant of Route 4
3,4-Dimethylquinoline
Reactant of Route 5
Reactant of Route 5
3,4-Dimethylquinoline
Reactant of Route 6
Reactant of Route 6
3,4-Dimethylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.